DAT Binding Affinity: 4-Cyclohexylpiperidine Exhibits 1,000-fold Lower Potency than 4-Benzylpiperidine
In competitive binding assays using human dopamine transporter (DAT) expressed in HEK293 cells, 4-cyclohexylpiperidine demonstrated an IC50 of 108,000 nM [1]. This value is approximately 1,080-fold higher (i.e., lower affinity) than the reported IC50 of 100 nM for 4-benzylpiperidine under comparable assay conditions . This stark contrast highlights the critical role of the 4-position substituent in modulating DAT engagement, with the cyclohexyl group conferring significantly weaker binding compared to the benzyl moiety.
| Evidence Dimension | Inhibition of [3H]-dopamine reuptake at human DAT |
|---|---|
| Target Compound Data | IC50 = 108,000 nM |
| Comparator Or Baseline | 4-Benzylpiperidine IC50 = 100 nM |
| Quantified Difference | 1,080-fold lower potency (weaker binding) |
| Conditions | Human DAT expressed in HEK293 cells; preincubation for 5 min followed by [3H]-dopamine addition |
Why This Matters
This quantitative difference directly informs the selection of 4-cyclohexylpiperidine as a weak DAT ligand versus 4-benzylpiperidine as a potent one, crucial for experiments requiring low-affinity controls or for minimizing off-target DAT effects in multi-target drug candidates.
- [1] BindingDB. (2019). BDBM50250544. BindingDB. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50250544 View Source
